molecular formula C22H23N3O3S2 B2742886 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 683261-49-6

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2742886
CAS RN: 683261-49-6
M. Wt: 441.56
InChI Key: GPCVGTVVOGQWCE-UHFFFAOYSA-N
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Description

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as drug discovery, cancer research, and neurobiology.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

One of the prominent applications of sulfonamide derivatives is their inhibitory activity against carbonic anhydrases (CAs), crucial enzymes involved in various physiological processes. For instance, novel acridine and bis-acridine sulfonamides, synthesized from a related compound, showed effective inhibition against cytosolic carbonic anhydrase isoforms II and VII, indicating potential therapeutic applications (Ulus et al., 2013). Similarly, new structural features of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides were explored for their inhibitory potency toward human carbonic anhydrase isoforms, showcasing the potential for selective enzyme inhibition (Distinto et al., 2019).

Antimicrobial and Anticancer Properties

Sulfonamide derivatives also exhibit significant antimicrobial and anticancer properties. For example, a study on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, including sulfonamide compounds, highlighted their potential as biologically active agents (Mange et al., 2013). Additionally, certain 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against human cancer cell lines, offering insights into the development of new anticancer agents (Ravichandiran et al., 2019).

Antimalarial and COVID-19 Research

Research has extended to exploring the antimalarial properties of sulfonamide derivatives and their potential application against COVID-19. A theoretical investigation of antimalarial sulfonamides as COVID-19 drugs utilized computational calculations and molecular docking studies, demonstrating the versatility of sulfonamide compounds in addressing emerging health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-16-6-5-13-25(14-16)30(27,28)19-11-9-18(10-12-19)21(26)24-22-23-20(15-29-22)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCVGTVVOGQWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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